

# Application Notes and Protocols for Butylphthalide in Repeated Cerebral Ischemia-Reperfusion Models

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These application notes provide a comprehensive overview of the experimental use of **Butylphthalide** (NBP), a compound derived from celery seeds, in preclinical rodent models of repeated cerebral ischemia-reperfusion (I/R) injury. The protocols detailed below are synthesized from multiple studies and are intended to serve as a guide for investigating the neuroprotective effects of NBP.

### Introduction

Cerebral ischemia-reperfusion injury, a key event in stroke pathophysiology, leads to significant neuronal damage and neurological deficits. DI-3-n-butylphthalide (NBP) has emerged as a promising neuroprotective agent, with studies demonstrating its efficacy in reducing infarct volume, improving neurological function, and mitigating neuronal apoptosis in animal models of stroke.[1][2][3][4] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways related to antioxidant defense, anti-inflammation, and cell survival.[5][6] [7] This document outlines detailed protocols for inducing repeated cerebral I/R injury in rodents and for evaluating the therapeutic potential of **Butylphthalide**.

## **Quantitative Data Summary**



The following tables summarize quantitative data from representative studies, showcasing the effects of **Butylphthalide** on key outcome measures in rodent models of cerebral ischemia-reperfusion.

Table 1: Effect of **Butylphthalide** on Neurological Deficit Scores

Animal Model	Butylphth alide Dose	Administr ation Route	Assessm ent Time	Neurologi cal Score (Control)	Neurologi cal Score (NBP- treated)	Referenc e
Rat MCAO/R	20 mg/kg	Intraperiton eal	24h post- reperfusion	Higher (indicating more deficit)	Lower (indicating less deficit)	[8]
Rat pMCAO	4 mg/kg/day for 9 days	Caudal Vein	Day 9	Higher mNSS	Significantl y lower mNSS	[9]
Mouse MCAO	70 mg/kg	Intraperiton eal	72h post- reperfusion	Higher	Significantl y lower	[4]
Mouse MCAO/R	20 mg/kg/day for 7 days (pre- treatment)	Intraperiton eal	24h post- reperfusion	Higher Longa score	Significantl y lower Longa score	[10]

Note: Neurological scoring systems vary between studies (e.g., modified Neurological Severity Score (mNSS), Longa score). A lower score generally indicates better neurological function.[11] [12][13][14][15]

Table 2: Effect of **Butylphthalide** on Cerebral Infarct Volume



Animal Model	Butylphth alide Dose	Administr ation Route	Assessm ent Time	Infarct Volume (% of hemisphe re) (Control)	Infarct Volume (% of hemisphe re) (NBP- treated)	Referenc e
Rat MCAO/R	90 mg/kg/day	Gavage	Not Specified	Larger	Significantl y smaller	[16]
Mouse MCAO	70 mg/kg	Intraperiton eal	72h post- reperfusion	Larger	Significantl y smaller	[4]
Mouse MCAO/R	20 mg/kg/day for 7 days (pre- treatment)	Intraperiton eal	24h post- reperfusion	~40%	~20%	[10]

Note: Infarct volume is typically measured using TTC staining.[17][18][19][20][21]

## **Experimental Protocols**

# Protocol 1: Repeated Cerebral Ischemia-Reperfusion (RCIR) Model in Mice

This protocol is adapted from studies investigating the effects of NBP in a model of vascular dementia induced by repeated ischemic insults.[5][22]

#### Materials:

- Male CD1/ICR mice (25-35 g)
- Anesthetic (e.g., 10% chloral hydrate, 300 mg/kg, intraperitoneally)
- 4-0 silk suture
- Heating pad to maintain body temperature



#### Procedure:

- Anesthetize the mouse and maintain its body temperature at 37.0 ± 0.5°C.
- Make a midline neck incision to expose both common carotid arteries (BCCAs).
- Carefully separate the BCCAs from the vagus nerves.
- Induce ischemia by occluding both BCCAs with 4-0 silk sutures for 20 minutes.
- Release the sutures to allow for 10 minutes of reperfusion.
- Repeat this cycle of 20-minute occlusion and 10-minute reperfusion for a total of three times.
   [22]
- For the sham group, perform the same surgical procedure without ligating the BCCAs.[22]
- After the final reperfusion period, suture the incision and allow the animal to recover.

# Protocol 2: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats/Mice

The MCAO model is a widely used method to induce focal cerebral ischemia.[1][23]

#### Materials:

- Sprague-Dawley rats or C57BL/6 mice
- Anesthetic (e.g., isoflurane)
- · Silicone rubber-coated monofilament
- · Heating pad

#### Procedure:

Anesthetize the animal and maintain its body temperature.



- Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[23]
- Ligate the distal end of the ECA.
- Insert a silicone rubber-coated monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The length of insertion will vary depending on the animal's weight.
- Induce ischemia for a predetermined period (e.g., 2 hours).[1]
- To initiate reperfusion, carefully withdraw the monofilament.
- Suture the incision and monitor the animal during recovery.
- For the sham group, perform the same procedure but without advancing the filament to occlude the MCA.[4]

## **Protocol 3: Butylphthalide Administration**

The dosage and administration route of NBP can be adapted based on the specific experimental design.

**Examples of Administration Protocols:** 

- Intraperitoneal Injection: Dissolve NBP in a suitable vehicle (e.g., distilled non-genetically modified soybean oil or saline). Administer intraperitoneally at doses ranging from 15 mg/kg to 70 mg/kg.[2][4] For repeated dosing, injections can be given once daily.[10][23]
- Gavage: Administer NBP orally using a gavage needle at doses up to 120 mg/kg.[16][22]
- Intravenous Injection: For acute studies, NBP can be administered through the caudal vein at a dosage of around 4 mg/kg.[9]

## **Protocol 4: Assessment of Neurological Deficits**

Neurological function can be assessed using a variety of scoring systems.[11][12][13][14][15]



Example using a modified Neurological Severity Score (mNSS):[14] The mNSS is a composite score evaluating motor, sensory, and reflex functions. A total score of 14 points is possible, with higher scores indicating more severe deficits.[14]

- Motor Tests: Raising the rat by the tail (observing for forelimb flexion), walking on the floor (observing for circling).
- Sensory Tests: Placing and proprioceptive tests.
- Reflex Tests: Pinna, corneal, and startle reflexes.

A score of 1-4 indicates mild deficits, 5-9 moderate deficits, and 10-14 severe deficits.[14]

# Protocol 5: Measurement of Infarct Volume by TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method to visualize and quantify the infarct area.[17][18][19][20][21]

#### Materials:

- 2% TTC solution in phosphate-buffered saline (PBS)
- 10% formalin
- Brain matrix for slicing

#### Procedure:

- At the desired time point after I/R, deeply anesthetize the animal and perfuse transcardially with cold PBS.
- Carefully remove the brain and place it in a cold brain matrix.
- Slice the brain into coronal sections of uniform thickness (e.g., 2 mm).
- Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.[20]

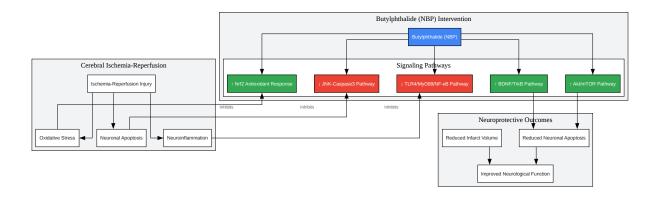


- Viable tissue will stain red, while the infarcted tissue will remain white.[19]
- Fix the stained slices in 10% formalin.
- Capture images of the slices and use image analysis software (e.g., ImageJ) to quantify the infarct area.
- The infarct volume can be calculated by summing the infarct area of each slice multiplied by the slice thickness.[19] To correct for edema, the following formula can be used: Corrected Infarct Volume = Infarct Volume × (Contralateral Hemisphere Volume / Ipsilateral Hemisphere Volume).[21]

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathways modulated by **Butylphthalide** in the context of cerebral ischemia-reperfusion and a general experimental workflow.

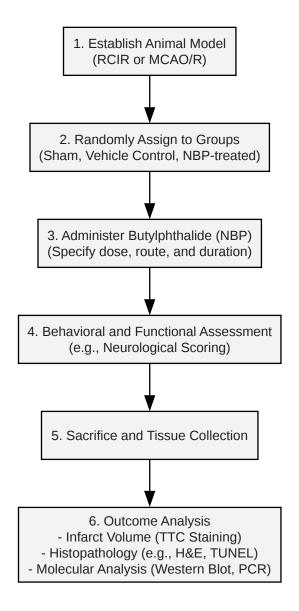




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Caption: Signaling pathways modulated by **Butylphthalide** in cerebral I/R.





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Caption: General experimental workflow for evaluating **Butylphthalide**.

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